N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC14625458
Molecular Formula: C16H16BrNO2
Molecular Weight: 334.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16BrNO2 |
|---|---|
| Molecular Weight | 334.21 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C16H16BrNO2/c1-12-3-2-4-15(9-12)20-11-16(19)18-10-13-5-7-14(17)8-6-13/h2-9H,10-11H2,1H3,(H,18,19) |
| Standard InChI Key | IRIKXKDMGRADKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Molecular Properties
N-[(4-Bromophenyl)methyl]-2-(3-methylphenoxy)acetamide features a central acetamide backbone substituted with a 4-bromobenzyl group at the nitrogen atom and a 3-methylphenoxy moiety at the α-carbon (Figure 1). The molecular formula is inferred as C₁₆H₁₆BrNO₂, with a molecular weight of approximately 334.21 g/mol . The bromine atom at the para position of the benzyl group introduces steric and electronic effects, potentially enhancing binding affinity to biological targets. The 3-methylphenoxy group contributes to lipophilicity, influencing solubility and membrane permeability.
Key structural features include:
-
Acetamide core: Facilitates hydrogen bonding via the amide group.
-
4-Bromobenzyl substituent: Enhances electrophilic character and stability.
-
3-Methylphenoxy chain: Modulates electronic distribution and steric bulk.
Comparative analysis with N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide (PubChem CID 1361365) reveals that the thiazole ring in the latter compound increases rigidity and alters electronic properties, underscoring the impact of heterocyclic substitutions on bioactivity .
Synthesis and Structural Characterization
While no explicit synthesis protocol for N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide is documented, analogous compounds suggest a multi-step route involving:
-
Bromination: Introduction of bromine to toluene derivatives to form 4-bromobenzyl bromide.
-
Nucleophilic substitution: Reaction of 4-bromobenzylamine with chloroacetyl chloride to yield the acetamide intermediate.
-
Etherification: Coupling the intermediate with 3-methylphenol under basic conditions.
Structural confirmation would rely on ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3 ppm) and IR spectroscopy (amide C=O stretch ~1650 cm⁻¹). Mass spectrometry would confirm the molecular ion peak at m/z 334 .
Biological Activity and Mechanistic Insights
Brominated acetamides are studied for their pharmacological potential. For example, N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide (CAS 62095-55-0) exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) at IC₅₀ values <10 μM. By analogy, the target compound may interact with similar enzymatic targets, though its benzyl substitution could alter binding kinetics.
Hypothesized mechanisms:
-
Anti-inflammatory action: Bromine’s electron-withdrawing effect may enhance interaction with COX-2’s hydrophobic pocket.
-
Antimicrobial activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.
Comparative Analysis of Structural Analogs
Table 1 highlights key differences between N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide and related compounds:
The benzyl group in the target compound likely improves blood-brain barrier penetration compared to non-benzylated analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume